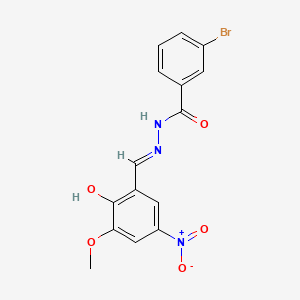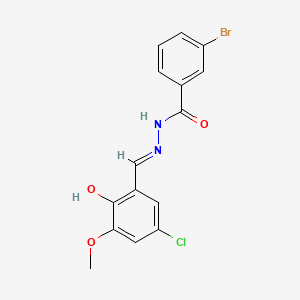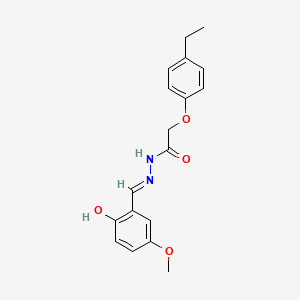![molecular formula C18H20BrF3N4O B1190420 5-(4-BROMOPHENYL)-N~3~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B1190420.png)
5-(4-BROMOPHENYL)-N~3~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-BROMOPHENYL)-N~3~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. . The structure of this compound includes a bromophenyl group, an isobutyl group, and a trifluoromethyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-(4-BROMOPHENYL)-N~3~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple stepsFor instance, the Suzuki-Miyaura coupling reaction is often used to introduce the bromophenyl group . The reaction conditions usually involve palladium catalysts and boron reagents under mild conditions . Industrial production methods may involve optimization of these reactions to increase yield and reduce costs.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Applications De Recherche Scientifique
5-(4-BROMOPHENYL)-N~3~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and exerting its effects . The exact pathways involved can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(4-BROMOPHENYL)-N~3~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidines with different substituents. For instance:
- 3-Bromo-5-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C18H20BrF3N4O |
|---|---|
Poids moléculaire |
445.3g/mol |
Nom IUPAC |
5-(4-bromophenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C18H20BrF3N4O/c1-10(2)8-23-17(27)13-9-24-26-15(18(20,21)22)7-14(25-16(13)26)11-3-5-12(19)6-4-11/h3-6,9-10,14-15,25H,7-8H2,1-2H3,(H,23,27) |
Clé InChI |
AKMGOLQNAPHUMG-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1H-Indol-3-ylmethylideneamino]-1-methyl-4-nitropyrazole-3-carboxamide](/img/new.no-structure.jpg)

![2-chloro-N'-({[(2-hydroxybenzylidene)amino]oxy}acetyl)benzohydrazide](/img/structure/B1190350.png)


![2-[(Heptylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B1190353.png)
![2-{[(3-METHOXYPROPYL)AMINO]METHYLIDENE}-5-PHENYLCYCLOHEXANE-1,3-DIONE](/img/structure/B1190354.png)
![3-{Amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione](/img/structure/B1190355.png)
![4-{[3-(1,3-Benzodioxol-5-yl)-2-propenylidene]amino}-2-(1,3-benzoxazol-2-yl)phenol](/img/structure/B1190358.png)
![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,5-dichlorophenoxy)acetohydrazide](/img/structure/B1190359.png)
